molecular formula C6H6BrClN2 B13086204 (2-Bromo-3-chlorophenyl)hydrazine

(2-Bromo-3-chlorophenyl)hydrazine

Cat. No.: B13086204
M. Wt: 221.48 g/mol
InChI Key: XZFQKBVGVZTRHP-UHFFFAOYSA-N
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Description

(2-Bromo-3-chlorophenyl)hydrazine is an organic compound that belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-chlorophenyl)hydrazine typically involves the reaction of 2-bromo-3-chloronitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the desired hydrazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-chlorophenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Amines

    Substitution: Various substituted phenylhydrazines

Scientific Research Applications

(2-Bromo-3-chlorophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-3-chlorophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-chlorophenyl)hydrazine
  • (2-Bromo-3-fluorophenyl)hydrazine
  • (2-Bromo-3-methylphenyl)hydrazine

Uniqueness

(2-Bromo-3-chlorophenyl)hydrazine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The specific substitution pattern can affect the compound’s electronic properties and steric interactions, making it distinct from other similar hydrazine derivatives.

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

(2-bromo-3-chlorophenyl)hydrazine

InChI

InChI=1S/C6H6BrClN2/c7-6-4(8)2-1-3-5(6)10-9/h1-3,10H,9H2

InChI Key

XZFQKBVGVZTRHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)NN

Origin of Product

United States

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